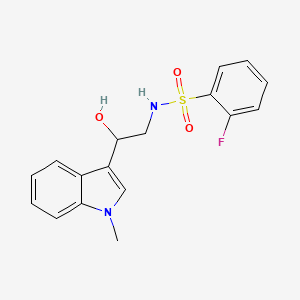

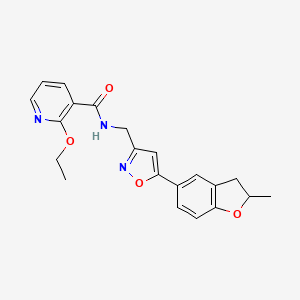

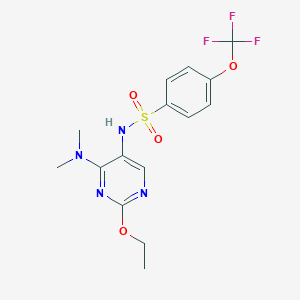

![molecular formula C18H18ClF2N3O B2521424 N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329079-97-2](/img/structure/B2521424.png)

N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a chemical entity that appears to be structurally related to a class of compounds known for their pharmacological potential. While the specific compound is not directly discussed in the provided papers, the structural motifs and functional groups present in the compound suggest that it may have biological activity, possibly as a ligand for dopamine receptors, given the similarity to compounds evaluated for such activity in the papers .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide linkage between an aryl carboxylic acid derivative and an amine. In the context of the provided papers, similar compounds have been synthesized using either microwave irradiation techniques or conventional synthesis methods, characterized by spectral data such as IR, (1)H NMR, and MS, and confirmed for purity by microanalysis . The specific synthesis route for this compound would likely follow analogous steps, ensuring the correct placement of the chloro, fluoro, and piperazine substituents.

Molecular Structure Analysis

The molecular structure of compounds closely related to the one has been characterized by techniques such as X-ray powder diffraction, which provides information on the crystalline structure, including unit-cell parameters and Miller indices . These structural analyses are crucial for understanding the three-dimensional conformation of the molecule, which is directly related to its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like the amide linkage and the piperazine ring. The amide group, in particular, plays a critical role in binding selectivity to dopamine receptors, as evidenced by studies showing that the removal of the carbonyl group in the amide linker significantly reduces binding affinities . This suggests that the amide group in this compound is likely crucial for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents like chloro and fluoro can affect these properties by influencing the compound's polarity and intermolecular interactions. Although the specific properties of this compound are not detailed in the provided papers, similar compounds have been evaluated for their potential as pesticides, suggesting that they possess the necessary stability and bioactivity for such applications .

Scientific Research Applications

Synthesis and Characterization

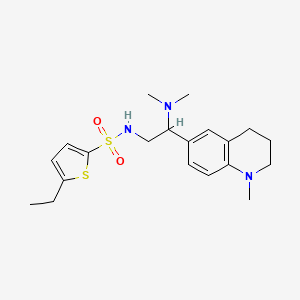

- The synthesis of derivatives related to N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has been explored to create novel compounds with potential therapeutic activities. For instance, derivatives have been synthesized and characterized using X-ray powder diffraction, highlighting their potential as pesticides and illustrating the diverse synthetic routes and structural elucidation techniques employed in drug development (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Antitumor Activity

- Research into the antitumor activity of certain derivatives, such as N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide and N-(3-chloro-4-fluorophenyl)-2-(4-(4-phenylphthalazin-1-yl)piperazin-1-yl)acetamide, has shown promising results against human esophageal cancer cells. This highlights the compound's role in the search for new antitumor agents and the potential mechanisms of action that contribute to their efficacy (Jingchao Xin, Xiangchuan Meng, Hongmin Liu, & Qiurong Zhang, 2018).

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF2N3O/c19-16-11-14(3-6-17(16)21)22-18(25)12-23-7-9-24(10-8-23)15-4-1-13(20)2-5-15/h1-6,11H,7-10,12H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQNSSFDLJNPDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

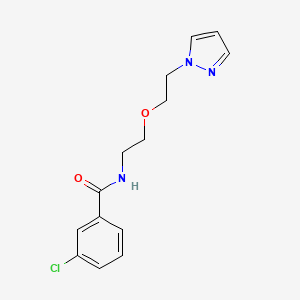

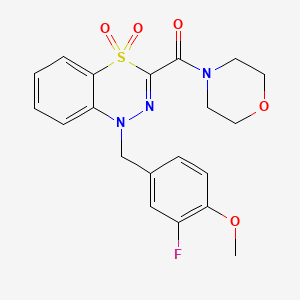

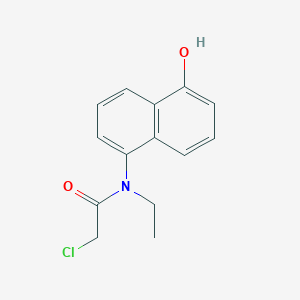

![1-[2-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)ethyl]piperidine-2,6-dione](/img/structure/B2521352.png)

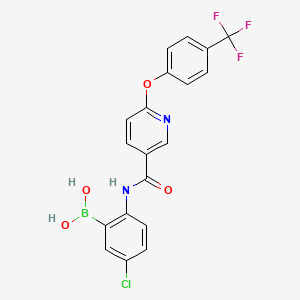

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)